![molecular formula C19H21ClN2O3 B2755815 methyl 2-amino-3-[4-(benzyloxy)-1H-indol-3-yl]propanoate hydrochloride CAS No. 2411198-37-1](/img/structure/B2755815.png)
methyl 2-amino-3-[4-(benzyloxy)-1H-indol-3-yl]propanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-3-[4-(benzyloxy)-1H-indol-3-yl]propanoate hydrochloride is a synthetic organic compound with a complex structure It is characterized by the presence of an indole ring, a benzyloxy group, and an amino acid ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-[4-(benzyloxy)-1H-indol-3-yl]propanoate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a hydroxyl group on the indole ring.
Amino Acid Ester Formation: The amino acid ester moiety can be formed by esterification of the corresponding amino acid with methanol in the presence of an acid catalyst.
Final Coupling and Hydrochloride Formation: The final step involves coupling the indole derivative with the amino acid ester, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-[4-(benzyloxy)-1H-indol-3-yl]propanoate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various oxidation products.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The benzyloxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common nucleophiles include alkoxides, thiolates, and amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione, while reduction of a nitro group can yield an amino group.
Scientific Research Applications
Methyl 2-amino-3-[4-(benzyloxy)-1H-indol-3-yl]propanoate hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 2-amino-3-[4-(benzyloxy)-1H-indol-3-yl]propanoate hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-3-(benzyloxy)propanoate hydrochloride: Similar structure but lacks the indole ring.
Methyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride: Similar structure but has a methoxy group instead of a benzyloxy group.
Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride: Similar structure but has a hydroxy group instead of a benzyloxy group.
Uniqueness
Methyl 2-amino-3-[4-(benzyloxy)-1H-indol-3-yl]propanoate hydrochloride is unique due to the presence of both the indole ring and the benzyloxy group, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.
Properties
IUPAC Name |
methyl 2-amino-3-(4-phenylmethoxy-1H-indol-3-yl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3.ClH/c1-23-19(22)15(20)10-14-11-21-16-8-5-9-17(18(14)16)24-12-13-6-3-2-4-7-13;/h2-9,11,15,21H,10,12,20H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVQVCYVLSBPEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CNC2=C1C(=CC=C2)OCC3=CC=CC=C3)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Phenyl[(phenylsulfonyl)amino]acetic acid](/img/structure/B2755733.png)
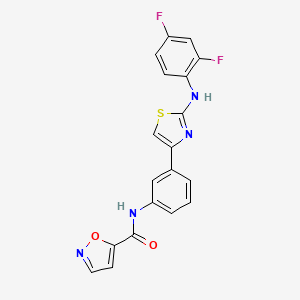
![1-(4-fluorophenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2755736.png)
![{5-chloro-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazol-4-yl}methyl N-(4-chlorophenyl)carbamate](/img/structure/B2755737.png)
![N'-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]ethanediamide](/img/structure/B2755740.png)
![1-{1-[2-(1,2-benzoxazol-3-yl)acetyl]piperidin-4-yl}-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B2755741.png)
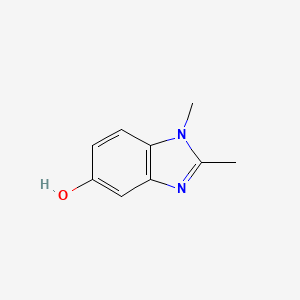

![2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2755746.png)
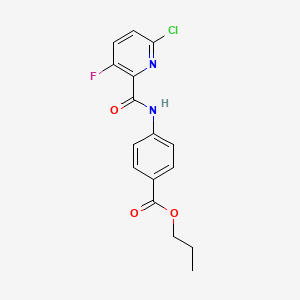
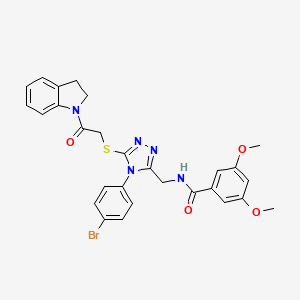
![rac-tert-butyl N-[(3R,4S)-4-(hydroxymethyl)piperidin-3-yl]carbamate](/img/structure/B2755750.png)
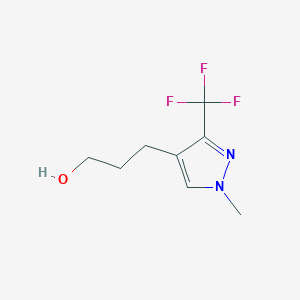
![1,7-dimethyl-3-(2-oxo-2-phenylethyl)-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2755755.png)
